molecular formula C15H21NO3 B3372262 Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate CAS No. 885274-53-3

Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate

Cat. No.: B3372262
CAS No.: 885274-53-3
M. Wt: 263.33 g/mol
InChI Key: WJWVPZLPLBICGI-UHFFFAOYSA-N
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Description

Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate is a piperidine derivative featuring a benzyl carbamate group at the 1-position and a 2-hydroxyethyl substituent at the 3-position of the piperidine ring. This compound is part of a broader class of piperidine-based intermediates used in pharmaceutical and organic synthesis due to their versatility in functionalization. The hydroxyl group on the ethyl chain enhances hydrophilicity, making it suitable for applications requiring aqueous solubility or further derivatization (e.g., esterification or etherification).

Properties

IUPAC Name

benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c17-10-8-13-7-4-9-16(11-13)15(18)19-12-14-5-2-1-3-6-14/h1-3,5-6,13,17H,4,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJWVPZLPLBICGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and 2-hydroxyethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce production costs .

Types of Reactions:

Common Reagents and Conditions:

  • **Oxidation

Biological Activity

Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a benzyl group and a hydroxyethyl group. Its molecular formula is C15_{15}H21_{21}N1_{1}O3_{3}, with a molecular weight of approximately 275.36 g/mol. The presence of both amine and carboxylic acid functional groups allows for various chemical interactions, enhancing its biological activity.

Target of Action

The compound primarily interacts with the olfactory system in insects, specifically targeting odorant receptors (ORs) and ionotropic receptors (IRs). This interaction leads to an inability to recognize host cues, thereby acting as an insect repellent.

Biochemical Pathways

Research indicates that this compound disrupts the olfactory signaling pathways in insects, which can be leveraged in pest control applications. Moreover, it has been studied for potential enzyme inhibition, contributing to its therapeutic effects in various medical contexts.

Insect Repellent Properties

The primary biological activity observed is the repelling effect on insects, which is attributed to the disruption of their olfactory system. This characteristic suggests potential applications in developing natural insect repellents.

Enzyme Inhibition

Studies have indicated that this compound may inhibit specific enzymes associated with neurological disorders. For example, it has shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets for Alzheimer's disease therapies .

Neurological Disorders

The compound's ability to inhibit cholinesterase enzymes positions it as a candidate for treating Alzheimer's disease. Research has demonstrated that modifications to the piperidine structure can enhance binding affinity and selectivity towards these enzymes, potentially leading to improved therapeutic outcomes .

Cancer Therapy

This compound has been explored for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells and exhibit cytotoxic effects comparable to established chemotherapeutic agents .

Case Studies and Research Findings

Study Focus Findings
Gamage et al. (2023)Anticancer ActivityDemonstrated significant cytotoxicity against FaDu hypopharyngeal tumor cells, suggesting potential as an anticancer agent .
Liu et al. (2023)Alzheimer’s DiseaseShowed effective inhibition of AChE and BuChE, indicating potential for cognitive enhancement therapies .
BenchChem Study (2024)Insect RepellencyConfirmed the compound's efficacy in repelling insects through olfactory disruption.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate with structurally related piperidine derivatives, focusing on molecular properties, substituent effects, and applications.

Table 1: Comparative Analysis of Piperidine Derivatives

Compound Name Substituent Position/Type Molecular Formula CAS Number Molecular Weight Key Properties/Notes
This compound 3-(2-hydroxyethyl) C14H19NO3* Not Provided 249.31 (est.) Hydrophilic; potential intermediate for drug synthesis
Benzyl 4-aminopiperidine-1-carboxylate 4-amino C13H18N2O2 120278-07-1 246.30 Basic amino group; uncharacterized toxicity
Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate 4-(3-ethoxy-3-oxopropyl) C18H25NO5 99197-86-1 335.39 Liquid form; ester group enhances lipophilicity
tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate tert-butyl (protective group), 3-(2-hydroxyethyl) C12H23NO3 146667-84-7 229.31 Enhanced stability; tert-butyl group aids in deprotection
Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate 3-(hydroxymethyl) C13H17NO3 39945-51-2 235.28 Shorter chain; lower molecular weight vs. target compound
Benzyl 3-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate 3-(1-amino-3-ethoxy-3-oxopropyl) C18H26N2O4 886362-35-2 346.41 Branched substituent; potential peptide mimetic

*Estimated based on structural analogy to .

Structural and Functional Differences

Substituent Effects on Physicochemical Properties: The 2-hydroxyethyl group in the target compound increases hydrophilicity compared to analogs like Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate, which contains a lipophilic ester group . Amino-substituted derivatives (e.g., Benzyl 4-aminopiperidine-1-carboxylate) exhibit basicity, enabling salt formation or coordination chemistry, but their toxicological profiles are poorly characterized .

Synthetic Utility :

  • tert-Butyl-protected analogs (e.g., tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate) are favored in peptide synthesis due to the ease of deprotection under acidic conditions .
  • Multi-step syntheses are common for complex substituents, such as the 5-step route for Benzyl 4-[-2-(2-hydroxyethyl)cyclopropyl]piperidine-1-carboxylate .

Stability and Reactivity :

  • Compounds with electron-withdrawing groups (e.g., esters in Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate) may exhibit lower thermal stability compared to hydroxylated derivatives .
  • Hydroxyl groups in the target compound and Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate enable hydrogen bonding, influencing solubility and crystallinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate
Reactant of Route 2
Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate

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